1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
Description
Properties
CAS No. |
2173992-01-1 |
|---|---|
Molecular Formula |
C5H9ClN4S |
Molecular Weight |
192.67 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H |
InChI Key |
KMFVDQJCOVRHBW-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like phosphorus oxychloride.
Coupling of the Rings: The thiadiazole and azetidine rings are coupled together through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Amine
The primary amine group on the azetidine ring undergoes nucleophilic substitutions under mild conditions:
-
Acylation : Reacts with chloroacetyl chloride in chloroform at 40–50°C (1:1.5 molar ratio) to form N-acetyl derivatives. Triethylamine is required to neutralize HCl byproducts .
-
Schiff base formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in methanol at room temperature, catalyzed by glacial acetic acid, achieving 75–88% yields .
Electrophilic Aromatic Substitution on the Thiadiazole Ring
The electron-deficient thiadiazole ring participates in regioselective electrophilic substitutions:
-
Nitration : Occurs at the C5 position using fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding 5-nitro derivatives (62–74% isolated yields) .
-
Sulfonation : Reacts with chlorosulfonic acid to form sulfonamide precursors for antimicrobial agent synthesis .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Triazolothiadiazine formation : Reacts with 4-aminotriazole-3-thiol derivatives via S-alkylation and cyclocondensation (52–72% yields) .
-
Azetidinone synthesis : Undergoes Staudinger reactions with ketenes to form β-lactam derivatives, critical for antibiotic research .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiadiazole ring:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl-thiadiazole hybrids | 58–67% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-aryl derivatives | 63–71% |
Data adapted from analogous thiadiazole systems .
Redox Reactions
-
Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) cleaves the thiadiazole ring to form diamino intermediates .
Coordination Chemistry
The amine and thiadiazole nitrogen atoms act as ligands for transition metals:
-
Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanol/water mixtures .
-
Cu(II) complexes show enhanced antimicrobial activity (MIC: 4.19–13.74 µM against S. aureus and E. coli) .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
| Modification Site | Biological Effect | Optimal Substituent |
|---|---|---|
| Azetidine N-acyl | ↑ Anticancer (MCF-7 IC<sub>50</sub>: 0.5 µM) | 4-Cl-benzoyl |
| Thiadiazole C5 | ↑ Antimicrobial (MIC: 2.1 µg/mL) | NO<sub>2</sub> |
| Metal complexation | ↑ Antioxidant (DPPH SC<sub>50</sub>: 18 µM) | Cu(II) |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study synthesized new 1,3,4-thiadiazole derivatives and evaluated their activity against various microorganisms. The results demonstrated that these compounds possess a broad spectrum of activity, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of 1-(1,3,4-Thiadiazol-2-yl) Derivatives
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Compound C | Low | Low |
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial properties, compounds containing the thiadiazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. These findings suggest a potential role in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds designed based on the structure of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine dihydrochloride have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells .
Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Research has shown that certain thiadiazole derivatives possess herbicidal and insecticidal properties. These compounds can be used to create formulations that target specific pests while minimizing harm to beneficial organisms .
Table 2: Pesticidal Activity of Thiadiazole Derivatives
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound D | Aphids | 85 |
| Compound E | Weeds | 90 |
| Compound F | Fungal Pathogen | 75 |
Polymer Development
Thiadiazole derivatives are being explored for their potential applications in material science, particularly in the development of polymers with enhanced properties. The incorporation of thiadiazole units into polymer backbones can improve thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine derivatives and tested them against various bacterial strains. The study found that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial activity compared to unsubstituted analogs .
Case Study 2: Pesticidal Formulations
Another investigation focused on formulating a pesticide based on thiadiazole derivatives targeting aphids in agricultural settings. The results indicated that the formulated product achieved over 85% efficacy within three days post-application .
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Note: Molecular formula inferred from structural components; sources conflict .
Biological Activity
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2173992-01-1 |
| Molecular Formula | C5H9ClN4S |
| Molecular Weight | 192.67 g/mol |
| IUPAC Name | 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine; hydrochloride |
| Solubility | Not available |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an aldehyde or ketone under acidic conditions.
- Formation of the Azetidine Ring : Cyclization occurs using a β-amino alcohol and a dehydrating agent.
- Coupling of Rings : The two rings are coupled through nucleophilic substitution.
- Formation of Dihydrochloride Salt : The final product is obtained by treating the coupled product with hydrochloric acid.
Antimicrobial Properties
Research indicates that derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance:
- Compounds derived from this scaffold have shown higher antimicrobial efficacy compared to standard drugs .
- The mechanism of action may involve inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Anticancer Activity
The anticancer potential of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has been highlighted in various studies:
- It is believed to induce apoptosis and inhibit cell proliferation through interaction with cellular signaling pathways.
- The cytostatic properties observed in related thiadiazole compounds suggest a promising avenue for further research in cancer therapeutics .
Case Studies and Research Findings
Several studies have documented the biological activities of thiadiazole derivatives:
- Antimicrobial Study : A study assessed various derivatives for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. Compounds derived from the thiadiazole ring demonstrated potent activity against multiple strains .
- Cytotoxicity Assessment : Research involving cytotoxicity assays found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
The biological activity of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride may be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : Likely involves disruption of essential cellular functions in bacteria.
- Anticancer Mechanisms : May include modulation of apoptotic pathways and interference with cell cycle progression.
Comparison with Similar Compounds
Comparative analysis reveals that while related compounds share some biological properties, differences in structure can lead to variations in activity:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine | Lacks dihydrochloride salt | Variable |
| 1-(1,3,4-Oxadiazol-2-yl)azetidin-3-amine | Contains oxadiazole instead | Different activity profile |
| 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine | Contains pyrrolidine ring | Influences reactivity |
Q & A
Q. What are the established synthetic routes for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride?
Methodological Answer: The compound is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate (KSCN) under concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in dimethylformamide (DMF) using triethylamine as a base . Alternative routes involve coupling thiadiazole intermediates (e.g., 5-substituted-1,3,4-thiadiazoles) with azetidine precursors under alkaline conditions (e.g., NaOH) . Key steps include:
- Hydrazide preparation: Reacting carbonyl derivatives with hydrazine.
- Cyclization: Using H₂SO₄ or iodine/KI for thiadiazole ring formation.
- Azetidine functionalization: Chloroacetyl chloride for amine coupling.
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: Characterization involves:
- Spectral analysis: ¹H/¹³C NMR to confirm thiadiazole (C-S-C) and azetidine (N-C₃ ring) moieties. Peaks at δ 8.5–9.0 ppm (thiadiazole protons) and δ 3.5–4.5 ppm (azetidine protons) are diagnostic .
- Mass spectrometry (MS): Molecular ion peaks matching the theoretical mass (e.g., m/z 228 for the free base).
- Elemental analysis: Confirming C, H, N, S, and Cl content (±0.3% deviation) .
- X-ray crystallography (if available): Resolving dihydrochloride salt formation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial testing: Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity assays: MTT or resazurin-based viability tests on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition: Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ determination via fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent screening: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .
- Catalyst optimization: Test bases (triethylamine, pyridine) and acidic promoters (H₂SO₄ vs. polyphosphoric acid) .
- Design of Experiments (DoE): Apply factorial design to variables (temperature, molar ratios) to identify critical parameters . Example: A 2³ factorial design (temperature: 80°C vs. 100°C; solvent: DMF vs. ethanol; catalyst: 1 eq vs. 1.5 eq) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity validation: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold) .
- Structural analogs: Synthesize derivatives (e.g., substituting thiadiazole with triazole) to isolate pharmacophores .
- Assay standardization: Replicate studies under controlled conditions (e.g., pH, serum content) to minimize variability .
Q. What computational strategies predict the compound’s reactivity or target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking: Simulate binding to protein targets (e.g., bacterial DNA gyrase) using AutoDock Vina with flexible ligand parameters .
- ADMET prediction: Use SwissADME or pkCSM to model pharmacokinetics (e.g., logP, BBB permeability) .
Q. How to design structure-activity relationship (SAR) studies for thiadiazole-azetidine hybrids?
Methodological Answer:
- Core modifications: Synthesize analogs with:
- Bioisosteric replacement: Replace thiadiazole with 1,2,4-triazole or oxadiazole to assess scaffold specificity .
- Dose-response profiling: Generate IC₅₀/EC₅₀ curves for each analog to quantify potency shifts .
Data Contradiction Analysis Example
Scenario: Conflicting reports on antimicrobial potency against P. aeruginosa.
Resolution Workflow:
Replicate assays: Test compound batches under identical conditions (pH 7.4, 37°C, Mueller-Hinton broth) .
Check bacterial strain authenticity: Use ATCC-certified strains (e.g., ATCC 27853) .
Evaluate efflux pump activity: Include efflux inhibitors (e.g., PAβN) to rule out resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
